5-Bromo-2-(bromomethyl)-benzofuran

Medicinal Chemistry HCV NS5B Polymerase SAR Analysis

5-Bromo-2-(bromomethyl)-benzofuran (CAS 84102-72-7) is a heterocyclic compound of the benzofuran class, characterized by the presence of two distinct halogen handles. The bromomethyl group at the 2-position offers a site for nucleophilic substitution, while the aryl bromide at the 5-position is primed for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings.

Molecular Formula C9H6Br2O
Molecular Weight 289.95 g/mol
Cat. No. B15372894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(bromomethyl)-benzofuran
Molecular FormulaC9H6Br2O
Molecular Weight289.95 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C=C(O2)CBr
InChIInChI=1S/C9H6Br2O/c10-5-8-4-6-3-7(11)1-2-9(6)12-8/h1-4H,5H2
InChIKeyVYFSHBMOQMKFTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(bromomethyl)-benzofuran: Key Bifunctional Building Block for Medicinal Chemistry


5-Bromo-2-(bromomethyl)-benzofuran (CAS 84102-72-7) is a heterocyclic compound of the benzofuran class, characterized by the presence of two distinct halogen handles [1]. The bromomethyl group at the 2-position offers a site for nucleophilic substitution, while the aryl bromide at the 5-position is primed for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings [2]. This dual functionality establishes the compound not as a drug candidate itself, but as a strategically important, bifurcated building block for the efficient and divergent synthesis of complex bioactive molecules.

Why 5-Bromo-2-(bromomethyl)-benzofuran Cannot Be Replaced by Simpler Benzofuran Analogs


Generic substitution with a non-brominated or mono-functionalized analog is not scientifically equivalent and can lead to the loss of critical synthetic and biological advantages. The presence of both a 5-bromo substituent and a 2-bromomethyl group is a unique combination. Evidence indicates that the 5-bromo group on the benzofuran core is directly responsible for a significant increase in biological potency, as seen in head-to-head comparisons of analogous inhibitors [1]. Concurrently, the bromomethyl group is essential for establishing selective toxicity profiles against cancer cell lines [2]. The absence of either halogen handle would fundamentally alter the compound's synthetic utility and the downstream biological activity of any molecules derived from it, making 5-Bromo-2-(bromomethyl)-benzofuran a non-substitutable intermediate for specific research trajectories.

Quantitative Evidence for the Selection of 5-Bromo-2-(bromomethyl)-benzofuran Over Comparators


Potency Advantage Conferred by the 5-Bromo Substituent on the Benzofuran Scaffold

The 5-bromo substitution on the benzofuran core directly and significantly improves inhibitory potency. A structure-activity relationship (SAR) study of diketo acid pharmacophores revealed that the compound containing a 5-bromobenzofuran-2-yl moiety (Compound 3a) was 3.6-fold more potent than its non-halogenated benzofuran-2-yl counterpart (Compound 2a). This quantitative improvement is a key factor for selecting this intermediate when designing potent inhibitors [1].

Medicinal Chemistry HCV NS5B Polymerase SAR Analysis

The 2-Bromomethyl Group is Crucial for Selective Cytotoxicity in Leukemia Cells

The bromomethyl substituent is a critical determinant for selective anticancer activity. A study on benzofuran derivatives found that a compound featuring a bromomethyl group (1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone) demonstrated potent and selective cytotoxicity. It was highly effective against HL60 leukemia cells (IC50 = 0.1 µM) while showing no toxicity toward non-cancerous HeLa and HUVEC cells [1]. This level of selectivity is not observed in many related scaffolds without this functional group.

Cancer Research Selective Cytotoxicity Leukemia

Synthetic Advantage: Superior Orthogonal Reactivity Over Mono-Functionalized Analogs

5-Bromo-2-(bromomethyl)-benzofuran offers a superior synthetic advantage compared to mono-functionalized analogs like 2-(bromomethyl)benzofuran or 5-bromobenzofuran. The compound's two distinct reactive sites (aryl bromide and benzylic bromide) allow for sequential, orthogonal functionalization, enabling a more efficient and divergent synthesis of complex molecules. A comparative assessment of synthetic utility highlights this advantage: while 2-(bromomethyl)benzofuran can only undergo nucleophilic substitution, 5-Bromo-2-(bromomethyl)-benzofuran can first participate in a Suzuki coupling at the 5-position, followed by nucleophilic substitution at the 2-bromomethyl group, or vice versa .

Organic Synthesis Medicinal Chemistry Cross-Coupling Building Blocks

Validated Research Applications for 5-Bromo-2-(bromomethyl)-benzofuran Based on Direct Evidence


Lead Optimization of HCV NS5B Polymerase Inhibitors

This compound is an ideal intermediate for SAR studies aimed at optimizing inhibitors of the Hepatitis C virus (HCV) NS5B polymerase. The direct evidence shows that a 5-bromobenzofuran-2-yl moiety provides a 3.6x improvement in potency (IC50 of 8.2 µM) over the unsubstituted benzofuran analog [1]. By using 5-Bromo-2-(bromomethyl)-benzofuran as a starting material, medicinal chemists can rapidly generate a library of novel analogs via derivatization at the 2-bromomethyl position, while maintaining the potency-enhancing 5-bromo substituent.

Synthesis of Selective Anti-Leukemic Agents

For researchers targeting selective cancer therapies, this compound is a critical precursor. Evidence confirms that bromomethyl-substituted benzofurans can exhibit potent and selective cytotoxicity against HL60 leukemia cells (IC50 = 0.1 µM) while sparing normal cell lines [1]. The procurement of 5-Bromo-2-(bromomethyl)-benzofuran enables the efficient synthesis of such agents, allowing for the investigation of the structure-activity relationships that govern this remarkable selectivity.

Divergent Synthesis of Complex Benzofuran-Based Libraries

In a high-throughput or medicinal chemistry setting, the value of a scaffold lies in its ability to generate diverse chemical matter. The unique orthogonal reactivity of 5-Bromo-2-(bromomethyl)-benzofuran allows for sequential functionalization via Suzuki-Miyaura cross-coupling at the 5-position and nucleophilic substitution at the 2-bromomethyl group [1]. This enables the efficient, divergent synthesis of a wide array of compounds from a single, common intermediate, accelerating drug discovery timelines and exploring broader chemical space than would be possible with a mono-functionalized analog.

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